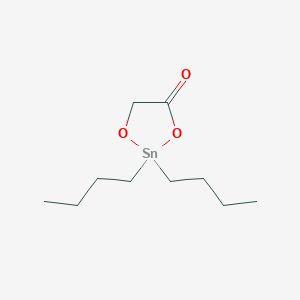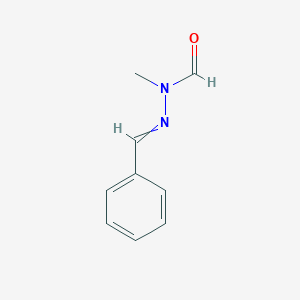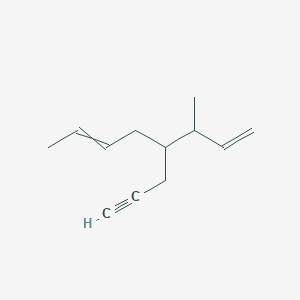
2,2-Dibutyl-1,3,2-dioxastannolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3,2-dioxastannolan-4-one is an organotin compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by its unique structure, which includes a tin atom bonded to two butyl groups and a dioxastannolane ring. The presence of tin in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannolan-4-one can be synthesized through the reaction of acyloins or their enediol carbonates (vinylene carbonates) with dibutyltin oxide or dibutyltin dimethoxide . The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C . The product is then purified through standard organic synthesis techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organotin reagents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as azeotropic dehydration and the use of dialkyl carbonates .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form products derived from dibutyltin oxide.
Decomposition: On heating, it decomposes into benzil and products derived from dibutylstannylene.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride . Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .
Scientific Research Applications
2,2-Dibutyl-1,3,2-dioxastannolan-4-one has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds due to its ability to undergo multiple chemical reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-1,3,2-dioxastannolan-4-one involves its ability to form stable complexes with various substrates. The tin atom in its structure acts as a Lewis acid, facilitating the formation of intermediate complexes that undergo further chemical transformations . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: Similar in structure but with methyl groups instead of butyl groups.
2,2-Diphenyl-1,3,2-dioxastannolane: Contains phenyl groups, offering different reactivity and applications.
Uniqueness
2,2-Dibutyl-1,3,2-dioxastannolan-4-one is unique due to its specific combination of butyl groups and the dioxastannolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in organic synthesis and catalysis .
Properties
CAS No. |
62060-57-5 |
|---|---|
Molecular Formula |
C10H20O3Sn |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannolan-4-one |
InChI |
InChI=1S/2C4H9.C2H3O3.Sn/c2*1-3-4-2;3-1-2(4)5;/h2*1,3-4H2,2H3;1H2,(H,4,5);/q;;-1;+2/p-1 |
InChI Key |
MLIFIEKVSDXHLO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn]1(OCC(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-](/img/structure/B14563528.png)

![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)



![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)
![{[(Ethoxycarbonyl)peroxy]carbonyl}benzene](/img/structure/B14563567.png)



![1-[(10-Methylanthracen-9-YL)methyl]pyridin-1-ium perchlorate](/img/structure/B14563590.png)

